An In-depth Technical Guide to (2-Chlorophenyl)(2,5-difluorophenyl)methanone: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (2-Chlorophenyl)(2,5-difluorophenyl)methanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of (2-Chlorophenyl)(2,5-difluorophenyl)methanone, a halogenated diarylketone of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol for its preparation via Friedel-Crafts acylation, thorough analytical characterization methodologies, and discusses its potential applications, particularly in the context of drug discovery. The guide is intended to be a practical resource, offering field-proven insights and self-validating experimental systems to ensure reproducibility and scientific integrity.
Introduction: The Significance of Diarylketones
Diarylketones represent a privileged structural motif in a vast array of biologically active molecules and functional materials. The carbonyl bridge imparts a unique three-dimensional conformation and electronic properties that are conducive to interactions with biological targets. The specific substitution pattern of the aryl rings allows for the fine-tuning of these properties, influencing factors such as metabolic stability, receptor affinity, and pharmacokinetic profiles. The target molecule of this guide, (2-Chlorophenyl)(2,5-difluorophenyl)methanone, combines the features of a chlorinated phenyl ring and a difluorinated phenyl ring, suggesting potential for unique biological activities and applications.
Chemical Structure and Properties
(2-Chlorophenyl)(2,5-difluorophenyl)methanone is a diarylketone with the following chemical structure:
Figure 1: Chemical structure of (2-Chlorophenyl)(2,5-difluorophenyl)methanone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2-Chlorophenyl)(2,5-difluorophenyl)methanone | - |
| Molecular Formula | C₁₃H₇ClF₂O | - |
| Molecular Weight | 252.65 g/mol | - |
| CAS Number | Not assigned | - |
Synthesis via Friedel-Crafts Acylation
The most direct and widely applicable method for the synthesis of diarylketones is the Friedel-Crafts acylation.[1][2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The subsequent loss of a proton restores aromaticity and yields the desired ketone.
Figure 2: General mechanism of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of (2-Chlorophenyl)(2,5-difluorophenyl)methanone
This protocol is based on established procedures for Friedel-Crafts acylation of halogenated benzenes.[1][3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 1-Chloro-2,5-difluorobenzene | 367-20-4 | 148.54 | 10.0 g (67.3 mmol) | 1.0 |
| 2-Chlorobenzoyl chloride | 609-65-4 | 175.01 | 12.9 g (73.7 mmol) | 1.1 |
| Aluminum chloride (anhydrous) | 7446-70-0 | 133.34 | 10.4 g (78.0 mmol) | 1.16 |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 150 mL | - |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | 100 mL | - |
| Saturated sodium bicarbonate solution | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | q.s. | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (10.4 g, 78.0 mmol) and anhydrous dichloromethane (50 mL).
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add 2-chlorobenzoyl chloride (12.9 g, 73.7 mmol) dropwise via the dropping funnel over 15 minutes.
-
Addition of Aromatic Substrate: To the resulting mixture, add a solution of 1-chloro-2,5-difluorobenzene (10.0 g, 67.3 mmol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 1 M hydrochloric acid (100 mL). Stir vigorously until all the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product will likely be a mixture of isomers due to the directing effects of the substituents on the aromatic rings. The primary product is expected to be (2-Chlorophenyl)(2,5-difluorophenyl)methanone. Purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the various proton-proton and proton-fluorine couplings. The integration of these signals should correspond to the 7 aromatic protons.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The carbonyl carbon will appear as a downfield singlet (around δ 190-200 ppm). The aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).[8][9][10][11]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:[12][13][14][15][16]
-
C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically around 650-800 cm⁻¹.
-
C-F stretch: Strong absorptions in the range of 1100-1300 cm⁻¹.
-
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of the molecule. The calculated m/z for [M+H]⁺ (C₁₃H₈ClF₂O) is 253.0226.
-
Fragmentation Pattern: The fragmentation of diarylketones in mass spectrometry often involves cleavage at the carbonyl group, leading to the formation of acylium ions.[17][18][19][20]
Figure 3: Predicted mass spectrometry fragmentation pathway.
Safety and Handling
5.1. Reagent Safety:
-
1-Chloro-2,5-difluorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
2-Chlorobenzoyl chloride: Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.
-
Aluminum chloride (anhydrous): Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic hydrogen chloride gas.
5.2. Personal Protective Equipment (PPE):
-
Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory.
-
All manipulations should be performed in a well-ventilated fume hood.
5.3. Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Potential Applications in Drug Discovery
Halogenated diarylketones are of considerable interest in drug discovery due to the ability of halogen atoms to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. The specific substitution pattern of (2-Chlorophenyl)(2,5-difluorophenyl)methanone makes it a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, characterization, and safe handling of (2-Chlorophenyl)(2,5-difluorophenyl)methanone. The detailed experimental protocol for its preparation via Friedel-Crafts acylation, coupled with a thorough discussion of analytical techniques, offers a robust and reproducible methodology for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The insights into its potential applications underscore the importance of this and related diarylketone scaffolds in the ongoing quest for novel and effective molecules.
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